molecular formula C12H15FN2O2 B1476200 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid CAS No. 2098082-69-8

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

Cat. No.: B1476200
CAS No.: 2098082-69-8
M. Wt: 238.26 g/mol
InChI Key: RCALXJBRJZSQED-UHFFFAOYSA-N
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Description

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a fluoromethyl-substituted piperidine ring at the 6-position of the pyridine scaffold. Nicotinic acid derivatives are widely studied for their roles in enzyme inhibition, prodrug development, and receptor modulation .

Properties

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-6-9-2-1-5-15(8-9)11-4-3-10(7-14-11)12(16)17/h3-4,7,9H,1-2,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCALXJBRJZSQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). Understanding its biological activity can provide insights into its therapeutic applications, especially in neurological disorders and cancer treatment.

Chemical Structure and Properties

The compound features a nicotinic acid moiety linked to a piperidine ring with a fluoromethyl substituent. This structural configuration is believed to enhance its interaction with biological targets, particularly nAChRs, which are implicated in various neurological functions and pathologies.

The mechanism by which this compound exerts its effects is primarily through modulation of nAChRs. These receptors play critical roles in neurotransmission and are involved in cognitive processes, making them targets for drugs aimed at treating conditions like Alzheimer's disease and schizophrenia .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of nicotinic acid have been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. A study reported that certain derivatives induced apoptosis and cell cycle arrest in cancer cells, suggesting that the piperidine structure may enhance these effects through specific receptor interactions .

Neuroprotective Effects

Research highlights the potential neuroprotective effects of this compound, particularly through its interaction with the α7 nAChR subtype. Activation of this receptor has been associated with reduced neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Study on Anticancer Activity

A study involving a series of nicotinic acid derivatives showed that compounds structurally related to this compound exhibited low micromolar activity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth, alongside mechanisms involving apoptosis induction and microtubule destabilization .

Neuroprotective Mechanism

In preclinical models, compounds targeting α7 nAChR have demonstrated the ability to ameliorate symptoms associated with cognitive decline. These findings suggest that this compound may offer similar benefits, warranting further investigation into its pharmacological profile .

Data Tables

Activity Effect Reference
Anticancer ActivityInhibition of cell proliferation
Apoptosis InductionPromotes programmed cell death
NeuroprotectionReduces neuroinflammation

Scientific Research Applications

Pharmacological Applications

1. Nicotinic Receptor Modulation

One of the primary applications of 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with structural similarities to this compound have been shown to activate nAChRs, which are implicated in neuroprotection and cognitive enhancement. For instance, studies have demonstrated that certain piperidine derivatives can exhibit significant binding affinity to the α7 nAChR subtype, which is associated with cognitive functions and neuroinflammation suppression .

2. Potential in Neurodegenerative Diseases

The modulation of nAChRs has therapeutic implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds like this compound are being investigated for their potential to improve cognitive deficits by enhancing cholinergic signaling. The ability to selectively target specific nAChR subtypes could lead to more effective treatments with fewer side effects compared to non-selective agents .

Structure-Activity Relationship (SAR) Studies

3. Optimization of Derivatives

Research into the structure-activity relationships of nicotinic acid derivatives, including this compound, has revealed insights into how modifications affect biological activity. For example, studies have shown that variations in the piperidine ring can significantly influence binding affinity and efficacy at nAChRs. This optimization process is crucial for developing more effective therapeutic agents .

Case Studies

4. In Vivo Efficacy Studies

In vivo studies involving similar compounds have provided evidence for the efficacy of nicotinic receptor modulators in animal models. For instance, a study demonstrated that a related piperidine derivative improved memory performance in rodent models of cognitive impairment, suggesting that this compound could have similar benefits .

5. Safety and Toxicity Assessments

Safety profiles are critical for any new pharmacological agent. Preliminary toxicity assessments of compounds structurally related to this compound indicate a favorable safety margin, but further studies are needed to fully characterize its safety profile in humans .

Data Tables

Application Area Findings
Nicotinic Receptor ModulationSignificant binding affinity to α7 nAChR subtype; potential for cognitive enhancement .
Neurodegenerative DiseasesPotential therapeutic effects on cognitive deficits associated with Alzheimer's and Parkinson's .
Structure-Activity RelationshipVariations in piperidine ring influence binding affinity and efficacy .
In Vivo EfficacyRelated compounds improved memory performance in rodent models .
Safety ProfilePreliminary assessments indicate a favorable safety margin; further studies needed .

Comparison with Similar Compounds

6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic Acid

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.24 g/mol
  • Key Features: Replaces the fluoromethyl group with a trifluoromethyl group at the piperidine 4-position.

6-(Pyrrolidin-1-yl)nicotinic Acid

  • Molecular Formula : C₁₀H₁₁N₂O₂
  • Molecular Weight : 191.21 g/mol
  • Key Features : Substitutes piperidine with pyrrolidine, a five-membered ring. The smaller ring size reduces steric hindrance, which may improve binding to shallow enzyme pockets .

6-(4-Methylpiperazin-1-yl)nicotinic Acid

  • Molecular Formula : C₁₁H₁₅N₃O₂
  • Molecular Weight : 221.26 g/mol
  • Key Features : Incorporates a methylpiperazine group, introducing a basic nitrogen. This modification enhances water solubility and may influence pharmacokinetic profiles .

Fluorine Positional Isomers and Bioactivity

6-Fluoronicotinic Acid

  • Molecular Formula: C₆H₄FNO₂
  • Molecular Weight : 141.10 g/mol
  • Key Features : Fluorine at the pyridine 6-position without a piperidine substituent. Simpler structure with lower molecular weight but reduced target specificity due to the absence of the piperidine moiety .

5-{6-[4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl}nicotinic Acid

  • Molecular Formula : C₂₁H₁₇BrF₂N₄O₃
  • Molecular Weight : 507.29 g/mol

Impact of Functional Group Modifications

6-((3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic Acid

  • Molecular Formula : C₁₃H₁₇N₂O₃
  • Molecular Weight : 249.29 g/mol
  • Key Features : Hydroxymethyl group improves solubility and enables conjugation (e.g., prodrug formation). However, the hydroxyl group may reduce metabolic stability compared to fluoromethyl .

6-(2-Methylpiperidin-1-yl)nicotinic Acid

  • Molecular Formula : C₁₂H₁₅N₂O₂
  • Molecular Weight : 223.26 g/mol
  • Key Features : Methyl substitution on piperidine enhances lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks .

Structure-Activity Relationship (SAR) Analysis

Compound Substituent Molecular Weight Key Property
Target Compound 3-Fluoromethylpiperidinyl 274.24 Balanced hydrophobicity/metabolic stability
6-(4-Trifluoromethylpiperidinyl) 4-Trifluoromethylpiperidinyl 274.24 Increased hydrophobicity, reduced solubility
6-(Pyrrolidin-1-yl) Pyrrolidinyl 191.21 Improved binding to shallow enzyme pockets
6-Fluoronicotinic Acid Fluoropyridine 141.10 Minimal steric hindrance, low specificity
  • Fluorine Effects: Fluorine in the fluoromethyl group enhances electronegativity, strengthening hydrogen bonds with target proteins compared to non-fluorinated analogs like 6-(hydroxymethyl) derivatives .
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility. Piperidine derivatives generally exhibit higher receptor selectivity due to optimal spatial arrangement .

Preparation Methods

Preparation of Nicotinic Acid Derivative Precursors

Nicotinic acid derivatives, particularly halogenated or substituted nicotinic acids, serve as key starting materials. For example, 2-chloro-6-(trifluoromethyl)nicotinic acid has been used as a precursor for related compounds, where substitution of the chlorine with piperidine occurs under mild conditions.

Key reaction conditions for precursor preparation:

Step Reagents & Conditions Outcome Yield
Acylation and cyclization (for trifluoromethyl nicotinic acid) Vinyl ethyl ether, trifluoro-acetyl chloride, catalyst, -10 to 30 °C, 3–7 h Fluoro-3-alkene-2-ketone intermediate High yield
Cyclization with 3-aminoacrylonitrile 50–100 °C, 3–9 h, catalyst 4-Trifluoromethyl nicotinonitrile High yield
Hydrolysis under base catalysis 60–100 °C, 5–10 h 4-Trifluoromethyl nicotinic acid High yield

This method demonstrates a robust industrially scalable route for fluorinated nicotinic acid derivatives, which can be adapted for other substituted nicotinic acids.

Fluoromethylation of Piperidine Ring

Fluoromethylation at the 3-position of the piperidine ring is a specialized transformation. While direct literature on fluoromethylation of piperidine in this exact compound is limited in the provided sources, fluoromethylation generally involves:

  • Use of fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates.
  • Controlled reaction conditions to achieve regioselective substitution at the 3-position.
  • Protection/deprotection strategies if necessary to avoid side reactions.

Given the complexity, the fluoromethylation step is often performed on the piperidine ring prior to its coupling with nicotinic acid derivatives or via selective functional group transformations post-coupling.

Reduction and Functional Group Transformations

Reduction of nicotinic acid derivatives to aldehydes or other intermediates can be achieved using lithium aluminum hydride (LiAlH4) or lithium alkoxyaluminum hydrides under mild conditions. These reagents enable selective reductions without over-reduction or ring opening.

Reducing Agent Conditions Selectivity & Notes
Lithium aluminum hydride (LiAlH4) 0 °C, tetrahydrofuran solvent Effective for reducing nicotinic acid derivatives to aldehydes or alcohols
Lithium triethoxyaluminum hydride (LiAlH(OEt)3) Room temperature, atmospheric pressure Selective reduction of nicotinic acid morpholinamides to nicotinaldehydes

Such reductions may be used to modify intermediates in the synthetic route toward the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Acylation & Cyclization Vinyl ethyl ether, trifluoro-acetyl chloride, catalyst, -10 to 30 °C, 3–7 h Fluoro-3-alkene-2-ketone intermediate High yield industrially viable
2 Cyclization 3-Aminoacrylonitrile, 50–100 °C, catalyst, 3–9 h 4-Trifluoromethyl nicotinonitrile High yield
3 Hydrolysis Base catalysis, 60–100 °C, 5–10 h 4-Trifluoromethyl nicotinic acid High yield
4 Nucleophilic substitution Piperidine, 2-chloro-6-(trifluoromethyl)nicotinic acid, DMF, RT, 20 h 2-(piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid 95% yield
5 Fluoromethylation (general) Fluoromethyl halides or equivalents, controlled conditions 3-(Fluoromethyl)piperidine derivative Requires optimization
6 Reduction (optional intermediate) LiAlH4 or LiAlH(OEt)3, THF, 0 °C to RT Nicotinaldehyde or related reduced intermediates Selective reduction

Research Findings and Industrial Relevance

  • The use of inexpensive and readily available raw materials such as vinyl ethyl ether and trifluoro-acetyl chloride enables cost-effective synthesis of fluorinated nicotinic acid derivatives with high yields and ease of purification, favoring industrial scale-up.
  • Nucleophilic substitution reactions with piperidine under mild, nitrogen-protected conditions provide high yield and purity of piperidinyl-substituted nicotinic acids, critical for further functionalization.
  • Selective fluoromethylation remains a challenging step, often requiring specialized reagents and careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
  • Reduction methods using lithium alkoxyaluminum hydrides offer selective transformations of nicotinic acid derivatives to aldehydes or alcohols, which may be useful for modifying intermediates or tailoring the compound’s properties.

Q & A

Q. What synthetic methodologies are recommended for 6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid, and how can structural fidelity be validated?

Answer:

  • Synthetic Routes : Fluorinated nicotinic acid derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, fluoromethyl-piperidine precursors may react with nicotinic acid derivatives under controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling) .
  • Structural Validation :
    • Nuclear Magnetic Resonance (NMR) : Use 1H, 13C, and 19F NMR to confirm substituent positions and fluorine incorporation .
    • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect side products .
    • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound?

Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in amber glass containers under inert gas (e.g., N2) at 2–8°C to minimize degradation .

Q. How does the solubility and stability of this compound vary under different pH and solvent conditions?

Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–10). Fluorinated piperidine moieties may enhance lipid solubility, affecting bioavailability .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the fluoromethyl group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low reaction efficiency?

Answer :

  • Factorial Design : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a 23 factorial design (temperature: 60–100°C; solvent: DMF vs. THF; catalyst: 1–5 mol%) can model interactions between variables .
  • Kinetic Studies : Use in situ FTIR or HPLC to track reaction progress and identify rate-limiting steps .

Q. How to resolve contradictions in reported biological activity across studies involving fluorinated nicotinic acid derivatives?

Answer :

  • Comparative Analysis :
    • Purity Assessment : Re-analyze compounds from conflicting studies using NMR and HPLC to rule out impurities .
    • Experimental Conditions : Compare assay parameters (e.g., cell lines, incubation times, concentrations) .
  • Theoretical Alignment : Reconcile findings with established mechanisms (e.g., fluorine’s electron-withdrawing effects on receptor binding) .

Q. What computational strategies predict the pharmacological interactions of this compound?

Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on fluorine’s role in hydrogen bonding and hydrophobic interactions .
  • ADMET Profiling : Predict absorption, metabolism, and toxicity using QSAR models (e.g., SwissADME) .

Q. How to design a bioactivity screening protocol for this compound against neurodegenerative targets?

Answer :

  • Assay Selection :
    • In Vitro : Measure inhibition of acetylcholinesterase (AChE) or NMDA receptors via fluorometric assays .
    • In Silico : Prioritize targets using cheminformatics tools (e.g., Pharmit) .
  • Dose-Response Analysis : Use a sigmoidal curve (IC50/EC50) with 8–10 concentration points .

Methodological Framework for Data Interpretation

  • Linking Theory to Practice : Align experimental outcomes with conceptual frameworks (e.g., fluorine’s impact on pharmacokinetics) to contextualize findings .
  • Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot discrepancies in synthesis or bioactivity data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
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6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid

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